molecular formula C7H14OS B1587155 3-(Methylthio)hexanal CAS No. 38433-74-8

3-(Methylthio)hexanal

Cat. No. B1587155
CAS RN: 38433-74-8
M. Wt: 146.25 g/mol
InChI Key: VIVJHDGDCOQORO-UHFFFAOYSA-N
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Description

3-(Methylthio)hexanal is a chemical compound that belongs to the family of aldehydes. It is also known as 3-(Methylsulfanyl)hexanal or Methional. This compound is commonly found in foods such as cooked potatoes, onions, and meat products. It is responsible for the characteristic aroma and flavor of these foods. In recent years, 3-(Methylthio)hexanal has gained attention in the scientific community due to its potential health benefits and applications in various fields.

Scientific Research Applications

Synthesis of Optically Active Flavors

Research by Ouyang Tian-hui (2010) explored the synthesis of optically active 3-methylthio hexanol and 3-methylthio hexyl acetate, starting from (E)-2-hexenal. This process involved several steps, including reduction, asymmetric epoxidation, regioselective reduction, and SN2 nucleophilic substitution, to produce these flavor compounds with high enantiomeric excess (Ouyang Tian-hui, 2010).

Flavor Constituents in Passion Fruit

Winter et al. (1976) identified 3-Methylthio-hexanol in a flavor concentrate of the yellow passion fruit. Their work included the synthesis of this and other flavor constituents, highlighting the compound's relevance in food flavor research (Winter, Furrer, Willhalm, & Thommen, 1976).

Antifungal Activity

Gardini et al. (1997) investigated hexanal's antifungal activity, focusing on its vapor pressure and its effect on the growth inhibition of Aspergillus niger. This study underscored the importance of hexanal's vapor pressure in its bioactivity against molds and the impact of temperature on its antifungal effectiveness (Gardini, Lanciotti, Caccioni, & Guerzoni, 1997).

Odor-Active Compounds in Musts

Sérot et al. (2001) identified 3-(Methylthio)propanal and hexanal as contributors to the odor of certain French-Romanian hybrid musts. This research highlights the role of these compounds in the aroma profile of specific beverages (Sérot, Prost, Vişan, & Burcea, 2001).

Food Safety Improvement

Lanciotti et al. (2003) evaluated the effects of hexanal, among other compounds, on pathogenic species like Escherichia coli and Listeria monocytogenes in fresh-sliced apples. Their findings point to the potential use of these compounds in extending shelf life and improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Detection of Multiple Sclerosis

Ionescu et al. (2011) developed sensors for detecting volatile organic compounds, including hexanal, in the exhaled breath of patients with multiple sclerosis. This novel approach offers potential in noninvasive medical diagnostics (Ionescu et al., 2011).

Ripening-induced Aldehyde Generation in Tomatoes

Riley and Thompson (1998) studied the generation of hexanal in tomato fruit, particularly during ripening and tissue disruption. Their findings contribute to understanding the formation of flavor volatiles in ripe tomatoes (Riley & Thompson, 1998).

Synthesis of Schiff Bases for Biological Activity Prediction

Surendar et al. (2021) synthesized Schiff bases using hexanal and examined their biological activity potential. This research demonstrates hexanal's utility in creating compounds with potential therapeutic applications (Surendar et al., 2021).

Future Directions

: NIST Chemistry WebBook: Hexanal, 3-(methylthio) : NIST Chemistry WebBook: 3-(methylthio) hexanol : ChemSpider: 3-(Methylthio)hexanal

properties

IUPAC Name

3-methylsulfanylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-3-4-7(9-2)5-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJHDGDCOQORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865912
Record name 3-(Methylthio)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear colourless liquid
Record name 3-Methylthiohexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

206.00 to 207.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol, triacetin and heptane, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name 3-Methylthiohexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.968
Record name 3-Methylthiohexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)hexanal

CAS RN

38433-74-8
Record name 3-(Methylthio)hexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38433-74-8
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Record name 3-Methylthiohexanal
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Record name 3-(Methylthio)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)hexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYLTHIOHEXANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U9V3213BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Methylthio)hexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AQ Guo - China Condiment, 2009 - cabdirect.org
… The 1,4-conjugated addition of sodium thiomethoxide with E-2-hexenal gave 3-methylthio hexanal with approximately 87% yield; 3-methylthio hexanal was reduced by NaBH 4 to …
Number of citations: 2 www.cabdirect.org
RG Buttery, R Teranishi, RA Flath… - Journal of Agricultural …, 1990 - ACS Publications
Twenty-one additional volatile aroma compounds were identified in tomato paste that had not pre-viously been reported as tomato components. The most potent odorants of these are …
Number of citations: 84 pubs.acs.org
AD Riegel - 2023 - mediatum.ub.tum.de
Structure-odor correlations were investigated for a homologous series (C6-C10) of 2-mercapto-4-alkanols and for 2, 4-dimethyl-6-propyl-1, 3-oxathiane and 2, 6-dimethyl-4-propyl-1, 3-…
Number of citations: 2 mediatum.ub.tum.de
DS Chekmarev, NC Da Costa… - … Journal of Food …, 2022 - Wiley Online Library
Plant‐based meat substitutes have greatly improved in recent years in texture and flavour; however, they still lack the authentic fatty and tallow flavour notes associated with meat. To …
Number of citations: 2 ifst.onlinelibrary.wiley.com
RJ Cannon, D Agyemang, NL Curto… - Flavour and …, 2015 - Wiley Online Library
Grown predominantly in France, Ciflorette strawberries (Fragaria × ananassa ‘Ciflorette’) possess a well‐balanced fruity aroma and a sweet, creamy taste. The goal of this study was to …
Number of citations: 25 onlinelibrary.wiley.com
HG Schmarr, T Potouridis, S Ganß, W Sang, B Köpp… - Analytica chimica …, 2008 - Elsevier
An improved method for the analysis of carbonyls is described utilizing a headspace solid-phase microextraction (HS-SPME) step and on-fiber derivatization with O-(2,3,4,5,6-…
Number of citations: 57 www.sciencedirect.com
E Bergamasco, G Peron, A Venerando… - Food Research …, 2022 - Elsevier
Asparagus officinalis is largely consumed as food in many parts of the world, and due to its content in secondary metabolites can be considered as a vegetable with health-promoting …
Number of citations: 4 www.sciencedirect.com
M Winter, A Furrer, B Willhalm… - Helvetica Chimica …, 1976 - Wiley Online Library
… with 10% aqueous HzS04-solution and HzO, dried with &&Sod, filtered and evaporated to yield about 150 g of crude product, bp 87-88"/10 Torr, yielding 129 g of 3-methylthio-hexanal (…
Number of citations: 100 onlinelibrary.wiley.com
T Kawai, Y Ishida, H Kakiuchi, N Ikeda… - Journal of agricultural …, 1991 - ACS Publications
The volatile components were produced by heating dried squid with glass beads and water. Two flavor concentrates (A and B), obtained by distillation at two temperature ranges, 125-…
Number of citations: 54 pubs.acs.org
MS Hifnawy, RMA Salam, MA Rabeh… - Arch. Biochem …, 2013 - academia.edu
Background: Egyptian cauliflower Brassica oleracea, L. var. Botrytis L. Soultany cultivar, is an important edible plant in Mediterranean countries. Only a few researches were focused on …
Number of citations: 11 www.academia.edu

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